Lipophilicity (XLogP3) Advantage of meta-OCF3 Over Unsubstituted and para-CF3 Benzylpiperidines
The computed XLogP3 of 3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine is 3.7, which is approximately 1.2 log units higher than that of the unsubstituted 3-benzylpiperidine (XLogP3 ≈ 2.5, CID 273424) [1]. The OCF3 group contributes an aromatic π value of approximately 1.04, substantially exceeding that of CF3 (π ≈ 0.88) or OCH3 (π ≈ -0.02) [2]. This elevated lipophilicity predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted probe design.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 3-Benzylpiperidine: XLogP3 ≈ 2.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (2019.06.18 release) |
Why This Matters
A 1.2 log unit increase in XLogP3 corresponds to roughly a 16-fold increase in predicted octanol-water partition coefficient, fundamentally altering the compound's distribution into lipid-rich compartments and its suitability for CNS vs. peripheral target applications.
- [1] PubChem (2019). 3-Benzylpiperidine – Computed Properties. CID 273424. National Center for Biotechnology Information. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
